benzyl 2-(benzoylamino)benzoate
Description
Benzyl 2-(benzoylamino)benzoate is an aromatic ester derivative characterized by a benzoylamino substituent at the 2-position of the benzoate moiety. Its molecular formula is C₂₁H₁₇NO₄, with a molecular weight of 347.37 g/mol. The compound features two distinct functional groups: a benzoylamino group (–NH–CO–C₆H₅) and a benzyl ester (–O–CO–O–C₆H₅).
Properties
IUPAC Name |
benzyl 2-benzamidobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c23-20(17-11-5-2-6-12-17)22-19-14-8-7-13-18(19)21(24)25-15-16-9-3-1-4-10-16/h1-14H,15H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPHAWLWOOJHGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with benzyl 2-(benzoylamino)benzoate, differing primarily in substituent type, position, or ester group composition:
Key Observations:
Replacing benzoylamino with acetyloxy (as in benzyl 2-acetyloxybenzoate) reduces molecular weight and polarity, likely altering solubility and metabolic stability .
Positional Isomerism: The 3-benzoylbenzyl analog (C₂₈H₂₁NO₄) demonstrates how substituent position affects molecular weight and spatial arrangement. The additional benzoyl group may increase lipophilicity, impacting membrane permeability .
Ester Group Variations :
- Substituting the benzyl ester with a methyl ester (e.g., methyl 4-acetamido-2-hydroxybenzoate) reduces steric hindrance and alters hydrolysis kinetics, which could influence bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
